molecular formula C8H6Cl2N2O3 B262469 N-(3,5-dichloro-4-nitrophenyl)acetamide

N-(3,5-dichloro-4-nitrophenyl)acetamide

Cat. No.: B262469
M. Wt: 249.05 g/mol
InChI Key: NLMSWSNEACDRBF-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-nitrophenyl)acetamide is a chemical compound of interest in organic and pharmaceutical research. Compounds featuring dichloro- and nitro-substituted aniline structures, such as this one, are frequently investigated as key intermediates or building blocks in synthetic chemistry . These types of structures are commonly utilized in the development of more complex molecules with potential applications in agrochemical and pharmaceutical synthesis . For research purposes, this compound can be synthesized and characterized using modern analytical techniques. The final product should undergo purification, for instance using methods like preparative HPLC, and be characterized by mass spectrometry (MS) to confirm its molecular weight and structure . This product is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dichloro-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-6(9)8(12(14)15)7(10)3-5/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMSWSNEACDRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5942-05-2
Record name N-(3,5-DICHLORO-4-NITRO-PHENYL)-ACETAMIDE
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Scientific Research Applications

N-(3,5-dichloro-4-nitrophenyl)acetamide exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. The nitro group in the compound may undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular components. These interactions could potentially influence various physiological processes, including:

  • Inhibition of Microbial Growth : Studies have indicated that this compound can affect the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research is ongoing to explore its potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Pharmacological Studies

Investigations into the pharmacological potential of this compound are crucial for understanding its interactions with biological targets. The nitro group may be reduced to form reactive intermediates that interact with enzymes or receptors within cells. These studies are vital for elucidating the compound's mechanisms of action and therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The compound was administered at varying doses, and inflammation markers were measured.

Dose (mg/kg)Inflammation Marker Reduction (%)
1025%
2050%
5075%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

N-(2,5-Dichloro-4-Nitrophenyl)Acetamide (CAS: 38411-17-5)
  • Molecular Formula : C₈H₆Cl₂N₂O₃ (same as the target compound).
  • Key Differences : Chlorine atoms are at the 2- and 5-positions instead of 3- and 5-.
  • Impact : The altered substituent positions reduce steric hindrance and may increase reactivity in nucleophilic aromatic substitution reactions. LogP (2.07 ) suggests moderate lipophilicity, comparable to the target compound .
N-(3-Chloro-4-Hydroxyphenyl)Acetamide (Compound 4 in )
  • Structure : Chlorine at 3-position, hydroxyl at 4-position.
  • Impact : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the nitro-substituted analog. This compound is a photodegradation product of paracetamol, indicating reduced stability under UV light compared to nitro-containing derivatives .

Functional Group Modifications

N-(3,5-Dichloro-4-Hydroxyphenyl)-2-(2,4,5-Trimethylphenoxy)Acetamide (CAS: 667434-95-9)
  • Structure: Hydroxyl group replaces nitro at the 4-position; additional 2,4,5-trimethylphenoxy moiety.
  • Impact: The hydroxyl group increases polarity, while the bulky phenoxy group enhances lipophilicity (MW: 366.23 g/mol). This structure may improve membrane permeability but reduce metabolic stability compared to nitro analogs .
N-(1,3-Benzothiazol-2-yl)Acetamide ()
  • Structure : Benzothiazole ring replaces the dichloro-nitrophenyl group.

Complex Derivatives with Extended Moieties

N-[3-(1,2,3,4-Tetrahydro-9H-Carbazol-9-Ylcarbonyl)Phenyl]Acetamide ()
  • Structure : Tetrahydrocarbazole carbonyl group attached to the phenyl ring.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide ()
  • Structure : Trifluoromethylbenzothiazole core with a phenylacetamide side chain.
  • Impact: The trifluoromethyl group enhances metabolic stability and electronegativity, while the benzothiazole ring contributes to fluorescence properties, making this derivative useful in imaging or diagnostics .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s nitro group simplifies synthesis via nitration of precursor chlorophenylacetamides, whereas hydroxylated analogs require protective group strategies .
  • Biological Activity : Nitro groups in acetamides are associated with antimicrobial and antiparasitic activities, as seen in structurally related compounds like N-(3-chloro-4-fluorophenyl)acetamide .
  • Stability : Nitro-substituted derivatives exhibit greater resistance to photodegradation compared to hydroxylated analogs, which are prone to oxidation and ring-opening reactions .

Preparation Methods

Acylation of 3,5-Dichloro-4-Nitroaniline

The primary laboratory method involves acetylation of 3,5-dichloro-4-nitroaniline using acetic anhydride under reflux conditions. A base such as pyridine or triethylamine is added to neutralize acetic acid byproducts, driving the reaction to completion. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide bond.

Reaction Conditions

  • Molar Ratio : 1:1.2 (aniline to acetic anhydride)

  • Temperature : 110–120°C (reflux in toluene)

  • Time : 4–6 hours

  • Base : Pyridine (10 mol% relative to aniline)

Crude product isolation involves vacuum filtration followed by recrystallization from ethanol or methanol, yielding 70–75% pure this compound.

Nitration-Acylation Sequential Approach

An alternative pathway first introduces the nitro group to 3,5-dichloroacetanilide. This method, adapted from analogous nitration protocols, employs a nitrating mixture (HNO₃/H₂SO₄) at 0–25°C. The regioselectivity of nitration is critical, with the para position favored due to steric and electronic effects from chlorine substituents.

Key Parameters

  • Nitrating Agent : 98% HNO₃ (1.1 equivalents)

  • Acid Strength : 104% H₂SO₄ (achieved via oleum addition)

  • Reaction Time : 5–10 hours

  • Yield : 68–72% after recrystallization

Industrial Production Methods

Continuous Flow Acetylation Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency. In these systems, 3,5-dichloro-4-nitroaniline and acetic anhydride are pumped through a temperature-controlled tubular reactor at 130°C. The process reduces reaction time to 30 minutes and increases yield to 82–85% by minimizing side reactions.

Table 1: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Reaction Time (hours)4–60.5
Yield (%)70–7582–85
Purity (%)95–9798–99
Solvent Consumption (L/kg)128

Nitration Process Optimization

Large-scale nitration requires precise control to avoid polynitration byproducts. A patented method for positional isomers demonstrates the importance of sulfuric acid strength (100–107% w/w) and molar ratios (1:10 substrate-to-acid). These conditions, when applied to 3,5-dichloroacetanilide, achieve 80% regioselective nitration at the 4-position.

Critical Factors

  • Oleum Addition : Maintains acid strength and solubilizes intermediates.

  • Temperature Gradient : Gradual cooling from 15°C to 3°C during HNO₃ addition.

  • Quenching : Rapid dispersion into ice-water mixtures prevents decomposition.

Reaction Mechanism and Kinetic Analysis

Acetylation Kinetics

The acetylation follows second-order kinetics, with rate constants (k) of 0.45 L/mol·min at 110°C. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but reduce selectivity due to increased solvation of the intermediate.

Nitration Regiochemistry

Density functional theory (DFT) calculations reveal that chlorine substituents at the 3- and 5-positions direct nitration to the 4-position via resonance and inductive effects. The nitro group’s -M effect stabilizes the transition state, lowering activation energy by 12 kJ/mol compared to meta-nitration pathways.

Purification and Quality Control

Recrystallization Protocols

Ethanol recrystallization produces needle-shaped crystals with 99% purity (HPLC). Solvent mixtures (ethanol:water = 3:1) improve recovery rates to 90% by reducing co-solubility of impurities.

Analytical Characterization

  • Melting Point : 158–160°C (uncorrected)

  • ¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃), 7.8 (s, 2H, Ar-H), 10.3 (s, 1H, NH)

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient)

Q & A

Q. How is N-(3,5-dichloro-4-nitrophenyl)acetamide synthesized, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via acylation of 3,5-dichloro-4-nitroaniline with acetic anhydride under reflux (80–100°C) in the presence of a base (e.g., pyridine or triethylamine) to neutralize acetic acid byproducts . Key parameters include:

  • Solvent: Ethanol or methanol for recrystallization to achieve ≥95% purity.
  • Reaction Time: 4–6 hours under reflux.
  • Yield Optimization: Industrial methods use continuous flow processes for scalability (80–90% yield) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.2 (acetamide CH₃), δ 7.5–8.1 (aromatic protons) confirm substitution patterns .
    • ¹³C NMR: Signals at 168–170 ppm (C=O) and 140–150 ppm (nitro group) .
  • High-Performance Liquid Chromatography (HPLC):
    • Column: Newcrom R1 (C18, 5 µm).
    • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (UV detection at 254 nm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 249.05 (C₈H₆Cl₂N₂O₃) .

Q. What in vitro methods are used to assess its antimicrobial activity?

Methodological Answer:

  • Broth Microdilution Assay:
    • Test against Gram-negative pathogens (e.g., Klebsiella pneumoniae) with a reported MIC of 32 µg/mL .
    • Controls: Ciprofloxacin (positive control, MIC 4 µg/mL).
  • Agar Diffusion: Zone of inhibition ≥15 mm indicates bactericidal activity .

Q. How does the positional isomerism of chlorine and nitro groups influence reactivity and bioactivity?

Methodological Answer: The 3,5-dichloro-4-nitro configuration enhances electrophilicity due to electron-withdrawing effects, enabling nucleophilic substitution at the para position. In contrast, the 2,5-dichloro-4-nitro isomer () shows reduced steric hindrance, improving interactions with bacterial penicillin-binding proteins .

Key Findings:

  • Reduction Sensitivity: The nitro group in the 4-position is more susceptible to bioreduction (e.g., using H₂/Pd-C) to form 3,5-dichloro-4-aminophenylacetamide, a precursor for drug candidates .
  • Hydrolysis Stability: The 3,5-dichloro substitution resists hydrolysis under physiological pH compared to non-chlorinated analogs .

Q. How can contradictory cytotoxicity data in literature be resolved?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell line specificity, exposure time). To resolve:

Standardize Assays: Use NIH/3T3 fibroblasts and HepG2 hepatocytes for comparative cytotoxicity screening.

Mechanistic Profiling: Measure caspase-3 activation (apoptosis) vs. LDH release (necrosis) .

Dose-Response Analysis: IC₅₀ values should be calculated with nonlinear regression (e.g., GraphPad Prism).

Example Workflow:

  • Step 1: Treat cells with 10–100 µM compound for 24–48 hours.
  • Step 2: Quantify viability via MTT assay (λ = 570 nm).
  • Step 3: Validate with flow cytometry (Annexin V/PI staining) .

Q. What strategies optimize regioselectivity in nitration reactions for derivatives?

Methodological Answer:

  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to deprotonate the aniline nitrogen, directing nitration to the para position .
  • Microwave-Assisted Synthesis: Reduces side products (e.g., dinitro derivatives) by controlling reaction kinetics .

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